

# Application Notes and Protocols for the Spectroscopic Analysis of Brallobarbital

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## Compound of Interest

Compound Name: *Brallobarbital*

CAS No.: *561-86-4*

Cat. No.: *B1196821*

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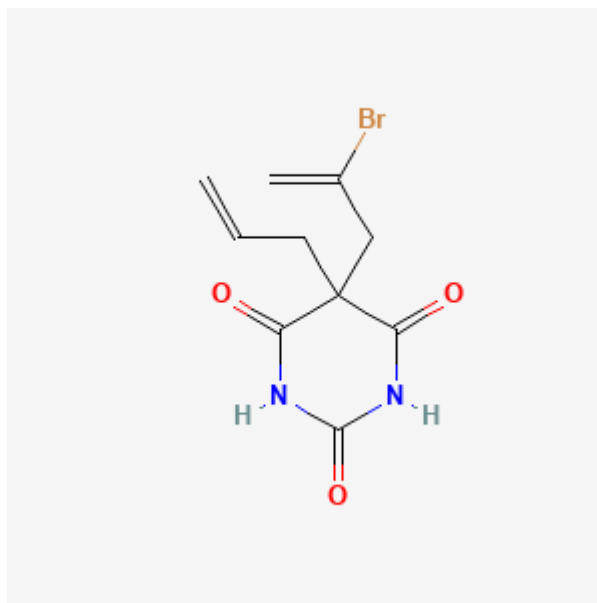
These application notes provide a detailed overview of the spectroscopic techniques used to elucidate and confirm the chemical structure of **Brallobarbital**. The protocols outlined below are intended to serve as a guide for the qualitative and quantitative analysis of this compound.

## Chemical Information

**Brallobarbital** is a barbiturate derivative characterized by the presence of both an allyl and a 2-bromoallyl substituent at the 5-position of the barbituric acid ring.<sup>[1]</sup>

| Property          | Value  |
|-------------------|--|
| IUPAC Name        | 5-(2-bromoprop-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione[2] |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O <sub>3</sub> [3]        |
| Molecular Weight  | 287.11 g/mol [3]   |
| CAS Number        | 561-86-4[2]  |

Chemical Structure



## Mass Spectrometry Analysis

Mass spectrometry is a primary technique for the identification and quantification of **Brallobarbital**. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are applicable methods.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and sensitive detection of **Brallobarbital**, often following a derivatization step to improve volatility and chromatographic performance.

#### 2.1.1. Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum of **Brallobarbital** is characterized by several key fragments. The molecular ion peak is often weak or absent due to the lability of the molecule.[4] [5] The fragmentation pattern is dominated by the loss of the allyl and bromoallyl side chains.

Table 1: Key Mass Fragments of **Brallobarbital** from GC-MS (EI)

| m/z     | Proposed Fragment Identity   | Relative Intensity |
|---------|--|--------------------|
| 286/288 | [M] <sup>+</sup> (Molecular Ion)   | Low                |
| 245/247 | [M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of allyl group)        | Moderate           |
| 207     | [M - Br] <sup>+</sup>  | High[2]            |
| 165     | [M - C <sub>3</sub> H <sub>4</sub> Br] <sup>+</sup> (Loss of bromoallyl group) | High[2]            |
| 41      | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)                   | High[2]            |

Note: The presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in approximately 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments (e.g., M and M+2 peaks).

### 2.1.2. GC-MS Experimental Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

#### I. Sample Preparation (from Urine)

- To 1 mL of urine, add an internal standard (e.g., 5,5-diethylbarbituric acid).
- Adjust the pH to 5-6 with an appropriate buffer (e.g., acetate buffer).
- Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).
- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis. For improved peak shape and volatility, derivatization (e.g., methylation with trimethylanilinium hydroxide) can be performed.[1]

## II. Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL in splitless mode.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

### 2.1.3. GC-MS Workflow Diagram



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Caption: Workflow for the GC-MS analysis of **Brallobarbital**.

## Infrared (IR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the **Brallobarbital** molecule.

## Predicted IR Absorption Bands

The IR spectrum of **Brallobarbital** is expected to show characteristic absorption bands corresponding to the functional groups of the barbiturate ring and the allyl and bromoallyl side chains.

Table 2: Predicted IR Absorption Bands for **Brallobarbital**

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibrational Mode          |
|--------------------------------|------------------|---------------------------|
| 3200-3100                      | N-H              | Stretching                |
| 3100-3000                      | =C-H             | Stretching (alkene)       |
| 2980-2850                      | C-H              | Stretching (alkane)       |
| 1750-1680                      | C=O              | Stretching (amide, imide) |
| 1650-1630                      | C=C              | Stretching (alkene)       |
| 1440-1395                      | C-N              | Stretching                |
| 990-910                        | =C-H             | Bending (alkene)          |
| 750-650                        | C-Br             | Stretching                |

## FTIR Experimental Protocol

This protocol describes the analysis of a solid sample of **Brallobarbitol** using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[\[6\]](#)[\[7\]](#)

### I. Sample Preparation

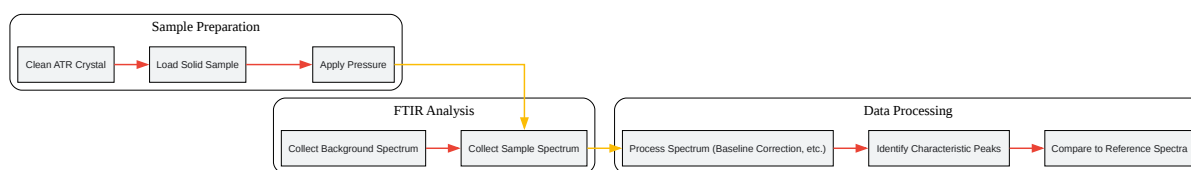
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[7\]](#)
- Place a small amount of the solid **Brallobarbitol** sample onto the ATR crystal.
- Apply consistent pressure to ensure good contact between the sample and the crystal.

### II. Instrumentation and Conditions

- Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
- Accessory: Universal ATR (uATR) accessory.[\[7\]](#)
- Spectral Range: 4000-400 cm<sup>-1</sup>.[\[7\]](#)
- Resolution: 4 cm<sup>-1</sup>.[\[7\]](#)

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[7]
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

## FTIR Analysis Workflow Diagram



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Caption: Workflow for the FTIR analysis of **Brallobarbital**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Brallobarbital**. While specific NMR data for **Brallobarbital** is not readily available in the literature, the expected chemical shifts can be predicted based on the structure and data from similar barbiturates.

### Predicted $^1\text{H}$ NMR Chemical Shifts

Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Brallobarbital**

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                                  |
|----------------------------------|--------------|-------------|---|
| ~11.0                            | Singlet      | 2H          | N-H (barbiturate ring)                      |
| 5.7-5.9                          | Multiplet    | 1H          | -CH=CH <sub>2</sub> (allyl)                 |
| 5.0-5.2                          | Multiplet    | 2H          | -CH=CH <sub>2</sub> (allyl)                 |
| ~5.5                             | Singlet      | 1H          | =CH <sub>2</sub> (bromoallyl, one proton)   |
| ~5.3                             | Singlet      | 1H          | =CH <sub>2</sub> (bromoallyl, other proton) |
| ~2.6                             | Doublet      | 2H          | -CH <sub>2</sub> - (allyl)                  |
| ~2.8                             | Singlet      | 2H          | -CH <sub>2</sub> - (bromoallyl)             |

Note: Solvent is typically DMSO-d<sub>6</sub>. Chemical shifts are approximate and may vary based on solvent and concentration.

## Predicted <sup>13</sup>C NMR Chemical Shifts

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts for **Brallobarbital**

| Chemical Shift ( $\delta$ , ppm) | Assignment                      |
|----------------------------------|---------------------------------|
| ~170                             | C=O (barbiturate ring)          |
| ~150                             | C=O (barbiturate ring)          |
| ~132                             | -CH=CH <sub>2</sub> (allyl)     |
| ~125                             | =C(Br)- (bromoallyl)            |
| ~118                             | -CH=CH <sub>2</sub> (allyl)     |
| ~115                             | =CH <sub>2</sub> (bromoallyl)   |
| ~55                              | C5 of barbiturate ring          |
| ~40                              | -CH <sub>2</sub> - (allyl)      |
| ~42                              | -CH <sub>2</sub> - (bromoallyl) |

## NMR Experimental Protocol

### I. Sample Preparation

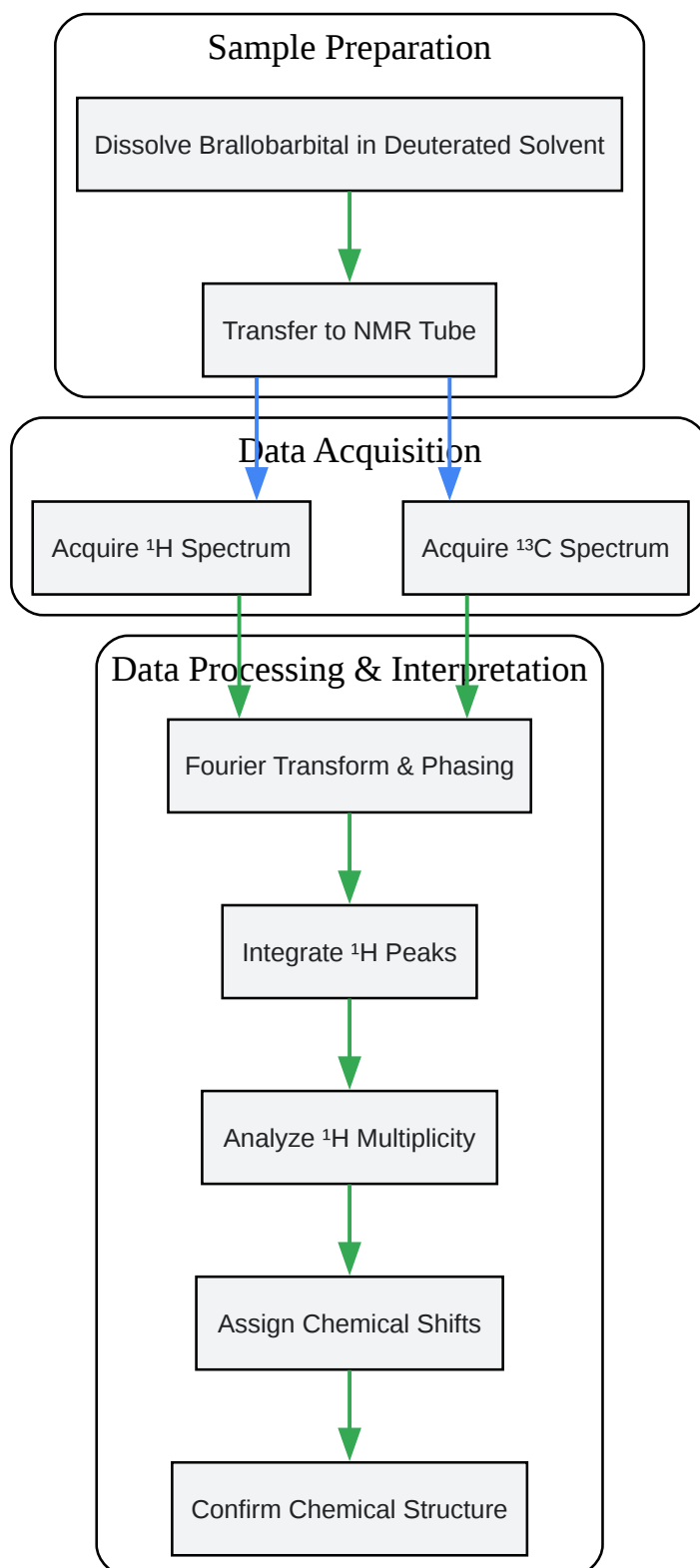
- Dissolve 5-10 mg of **Brallobarbitol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
- Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

### II. Instrumentation and Conditions

- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Probe: 5 mm broadband probe.
- Temperature: 298 K.
- <sup>1</sup>H NMR:
  - Pulse Program: zg30

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- <sup>13</sup>C NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

## NMR Analysis Logical Diagram



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Caption: Logical workflow for NMR analysis of **Brallobarbital**.

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## References

- 1. Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 2. Brallobarbital | C<sub>10</sub>H<sub>11</sub>BrN<sub>2</sub>O<sub>3</sub> | CID 68416 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. GSRS [[gsrs.ncats.nih.gov](https://gsrs.ncats.nih.gov)]
- 4. [api.lib.kyushu-u.ac.jp](https://api.lib.kyushu-u.ac.jp) [[api.lib.kyushu-u.ac.jp](https://api.lib.kyushu-u.ac.jp)]
- 5. Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
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